5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazoline family. This compound is characterized by a chlorophenyl group attached to a pyrazoline ring, which contributes to its unique chemical and biological properties. The molecular formula for this compound is CHClNO, and it has the CAS number 60578-85-0. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can be synthesized from various precursors, typically involving chalcones and hydrazine derivatives. It is classified as a pyrazolone derivative, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The compound's classification is significant as it informs its potential applications in pharmaceuticals.
The synthesis of 5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one generally follows these steps:
The product is typically isolated through filtration and recrystallization techniques to achieve high purity levels.
The molecular structure of 5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one features a five-membered pyrazole ring fused with a phenyl group substituted by chlorine at the para position. Notable structural characteristics include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of this compound .
5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is reactive and can undergo various chemical transformations:
These reactions are essential for modifying the compound’s structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action of 5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets:
Research indicates that compounds in this class can inhibit tumor growth by interfering with these signaling pathways, making them candidates for further drug development .
5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one exhibits several notable physical and chemical properties:
These properties are crucial for determining the handling, storage, and application methods in laboratory settings .
5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has potential applications in various scientific fields:
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific disciplines .
Pyrazol-3-one derivatives have evolved from early antipyretics to privileged scaffolds in modern drug design. The core structure, characterized by a five-membered ring with adjacent nitrogen atoms and a ketone group at position 3, enables diverse pharmacological modulation. Knorr’s 1883 synthesis of antipyrine (phenazone) marked the first therapeutic application, exploiting the scaffold’s analgesic and antipyretic properties [7]. Subsequent innovations introduced N-alkylation and C4-aryl substitutions, enhancing metabolic stability and target affinity. By the mid-20th century, pyrazolones diversified into anti-inflammatory (e.g., phenylbutazone) and antimicrobial agents. Recent advances leverage the scaffold’s hydrogen-bonding capacity and tautomerism (prototropic equilibrium between 3-hydroxy-1H-pyrazole and pyrazolin-5-one forms) for kinase inhibition and receptor modulation [5] [7]. The synthesis of edaravone—a free radical scavenger for ALS—exemplifies the scaffold’s adaptability to CNS disorders, while eltrombopag’s use in thrombocytopenia highlights its utility in hematology [7]. Table 1 summarizes key milestones.
Table 1: Evolution of Pyrazol-3-one Derivatives in Therapeutics
Year | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1883 | Antipyrine | Analgesic/Antipyretic | Unsubstituted N1-phenyl |
1950s | Phenylbutazone | Anti-inflammatory | C4-n-Butyl chain |
2001 | Edaravone | Neuroprotection (ALS) | C4-Methyl, N1-aryl |
2008 | Eltrombopag | Thrombocytopenia | Hydrazone-linked biaryl system |
The 5-aryl substituent critically governs the pharmacodynamics and pharmacokinetics of pyrazol-3-ones. Meta- and para-substitutions on the 5-aryl ring modulate electronic effects, influencing π–π stacking with biological targets. For instance, 5-(4-chlorophenyl) groups enhance cannabinoid receptor subtype selectivity by filling hydrophobic subpockets, as demonstrated in CB2 agonists where para-Cl reduced CB1-mediated psychotropic effects [1]. Conversely, 5-(2-thienyl) groups improved anti-colitis efficacy by 3.5-fold in murine models due to enhanced hydrogen bonding with Thr114 of CB2 [1]. In antimicrobial pyrazolones, electron-withdrawing para-NO₂ or meta-CF₃ substitutions increased bacterial membrane penetration, reducing MICs against S. aureus by 8–16 μg/mL [7]. Ortho-substitutions, however, introduce steric constraints that can disrupt coplanarity with target residues, as observed in COX-2 inhibition studies [5]. Computational analyses confirm that para-electron-donating groups (e.g., -OCH₃) elevate HOMO energies, facilitating charge transfer in enzyme–inhibitor complexes [2].
The 2-chlorophenyl group at N1 or C5 confers distinct steric and electronic advantages for target engagement. Ortho-chloro substitution creates a 75–90° dihedral angle with the pyrazol-3-one ring, positioning the halogen for halogen bonding with carbonyl backbones of kinases or GPCRs [3] [8]. In chromeno[2,3-c]pyrazol-4-ones, the 2-chlorophenyl motif at N1 enhanced fluorescence quantum yield by 40% compared to unsubstituted analogs, enabling cellular imaging applications [3]. For cannabinoid ligands, 2-chlorophenyl at C5 improved CB2 binding affinity (Kᵢ = 6–36 nM) by occupying a subpocket lined with Val261 and Phe183 [1] [9]. Additionally, the chloro group’s lipophilicity (ClogP = +0.71) optimizes membrane permeability, as evidenced by 3.5-fold higher Caco-2 permeability in 2-chlorophenyl derivatives versus phenyl analogs [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: